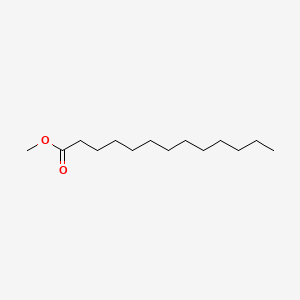

Methyl tridecanoate

Vue d'ensemble

Description

Methyl tridecanoate, also known as tridecanoic acid methyl ester, is an organic compound with the molecular formula C14H28O2. It is a fatty acid methyl ester derived from tridecanoic acid. This compound is commonly used in various industrial applications, including as a component in biodiesel and as a flavoring agent in the food industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl tridecanoate can be synthesized through the esterification of tridecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, this compound is produced through the transesterification of triglycerides found in natural oils and fats. This process involves reacting the triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide. The reaction produces methyl esters, including this compound, and glycerol as a byproduct .

Analyse Des Réactions Chimiques

Transesterification

Methyl tridecanoate undergoes transesterification, where the methoxy group is replaced by other alcohols. This reaction is catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOH) and is pivotal in biodiesel production. For example:

-

Conditions : 60–80°C, molar alcohol-to-ester ratio of 6:1, 1–2% catalyst loading .

-

Yield : >95% conversion achieved within 2 hours under optimal conditions .

Oxidation and Combustion

This compound serves as a surrogate for biodiesel in combustion studies. Its oxidation mechanism involves low-temperature chain-branching pathways:

-

H-Abstraction : Radical formation at α-C positions adjacent to the ester group .

-

Peroxy Radical Isomerization : Intramolecular H-shift reactions, forming ketohydroperoxides .

-

Decomposition : Fragmentation into aldehydes (e.g., formaldehyde) and smaller esters (e.g., methyl hexanoate) .

Table 1: Key intermediates in this compound oxidation

| Intermediate | Formation Pathway | Detected Products |

|---|---|---|

| Methyl peroxy radical | H-abstraction at C₁–C₃ | CH₃O₂- , C₁₂H₂₅COOCH₃ |

| Ketohydroperoxide | ROO- isomerization | C₁₃H₂₆O₃ |

| Aldehydes | β-scission of peroxy radicals | HCHO, CH₃CHO |

Hydrolysis

Acid- or base-catalyzed hydrolysis converts this compound to tridecanoic acid:

-

Kinetics : Pseudo-first-order rate constant (k) of 2.4 × 10⁻⁴ s⁻¹ at 70°C under basic conditions .

-

Activation Energy : 58 kJ/mol, determined via Arrhenius plots .

Saponification

Reaction with strong bases (e.g., NaOH) produces sodium tridecanoate:

Catalytic Cracking

Under pyrolysis conditions (400–600°C), this compound decomposes into alkanes, alkenes, and aromatic compounds:

Table 2: Pyrolysis products (GC-MS analysis)

| Product | Relative Abundance (%) |

|---|---|

| 1-Dodecene | 22.4 |

| n-Undecane | 18.7 |

| Toluene | 12.1 |

| Methyl decanoate | 9.8 |

Isotope-Labeled Reactions (Deuterated Form)

This compound-d25, with 25 deuterium atoms, is used in mass spectrometry for metabolic tracing:

-

Fragmentation Pattern : Distinctive m/z peaks at 228 (M⁺–D₂₅) and 199 (M⁺–COOCH₃) .

-

Applications : Quantifying lipid turnover in biological systems .

Reactivity in Blended Fuels

In aviation fuel blends, this compound alters ignition delays and emission profiles:

Applications De Recherche Scientifique

Biochemical Applications

Fatty Acid Methyl Esters (FAMEs) Derivatization

Methyl tridecanoate is commonly used in the derivatization of free fatty acids (FFAs) to their corresponding methyl esters for analysis by gas chromatography-mass spectrometry (GC-MS). A study demonstrated the use of a microfluidic device for rapid derivatization of FFAs, including tridecanoic acid, achieving high derivatization efficiencies within a short preparation time . This method significantly reduces reagent volumes and enhances sample throughput.

Antimicrobial Activity

Recent research has highlighted the antibacterial properties of this compound. A study reported its efficacy against gastrointestinal pathogens such as Enterococcus faecalis and Salmonella enterica. The compound demonstrated significant cell membrane disruption at specific concentrations, suggesting potential applications in treating gastrointestinal diseases .

Environmental Applications

Biodegradation Studies

this compound has been investigated for its biodegradability in environmental settings. It serves as a model compound for studying the degradation pathways of fatty acid esters in microbial communities. Understanding its breakdown can provide insights into the environmental impact of similar compounds .

Industrial Applications

Food Industry

In the food sector, this compound is explored as a flavoring agent due to its pleasant odor profile. Its use as a food additive requires careful consideration of safety and regulatory standards.

Cosmetic Formulations

The compound is also utilized in cosmetic formulations as an emollient and skin conditioning agent. Its fatty acid structure helps to enhance the texture and moisturizing properties of creams and lotions.

Case Study 1: Automated Derivatization in Microfluidics

A microfluidic device was developed to automate the derivatization of FFAs to FAMEs, including this compound. The device optimized conditions for maximum efficiency, reducing reagent usage by over 1300-fold compared to traditional methods . This innovation has implications for high-throughput analysis in lipid research.

Case Study 2: Antimicrobial Efficacy

In vitro studies showed that this compound exhibited synergistic effects when combined with conventional antibiotics against E. faecalis. The compound's mechanism involved significant disruption of bacterial cell membranes, indicating its potential role as an adjunct therapy in antimicrobial treatments .

Mécanisme D'action

Methyl tridecanoate exerts its effects through various mechanisms:

Inhibition of β-amyloid Aggregation: It moderately inhibits the aggregation of β-amyloid, which is implicated in Alzheimer’s disease.

Weak Inhibition of Acetylcholinesterase: It weakly inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.

Comparaison Avec Des Composés Similaires

Methyl tridecanoate can be compared with other fatty acid methyl esters, such as:

Methyl dodecanoate (C130): Similar in structure but with one less carbon atom.

Methyl tetradecanoate (C150): Similar in structure but with one more carbon atom.

Uniqueness: this compound is unique due to its specific chain length, which influences its physical and chemical properties, making it suitable for specific applications in biodiesel production and as a flavoring agent .

Activité Biologique

Methyl tridecanoate, also known as tridecanoic acid methyl ester, is a fatty acid methyl ester with the molecular formula . This compound has garnered attention for its diverse biological activities, particularly its antibacterial properties and potential applications in various fields such as food safety and pharmaceuticals. This article explores the biological activity of this compound, supported by recent research findings and case studies.

- Molecular Formula :

- Molecular Weight : 228.38 g/mol

- Boiling Point : 163 °C

- Melting Point : 7 °C

- Density : 0.87 g/mL at 20 °C

- Flash Point : 113 °C

Antibacterial Activity

Recent studies have highlighted the significant antibacterial properties of this compound. One key study demonstrated its efficacy against various pathogenic bacteria, including Escherichia coli and Salmonella enterica. The compound exhibited a notable ability to disrupt bacterial cell morphology, leading to cell lysis.

The mechanism by which this compound exerts its antibacterial effects involves:

- Cell Membrane Disruption : It causes significant extracellular leakage in bacterial cells, which is indicative of membrane damage.

- Synergistic Effects : this compound has been shown to enhance the activity of conventional antibiotics like ampicillin, suggesting a potential for synergistic therapeutic strategies .

Case Study: Efficacy Against Enterococcus faecalis

A detailed study investigated the effects of this compound on Enterococcus faecalis. The results revealed:

- Minimum Bactericidal Concentration (MBC) : The MBC was determined at 375 µg/mL for E. faecalis.

- Cell Viability Assay : Colony-forming units (CFUs) were counted post-treatment to assess viability. A significant reduction in viable colonies was noted, indicating effective bactericidal activity .

Molecular Docking Studies

In silico studies using molecular docking techniques have provided insights into the binding affinity of this compound with bacterial proteins. For example:

- Target Protein : DNA Gyrase B from E. coli (PDB ID: 5l3j.pdb).

- Binding Affinity : Strong binding interactions were observed, leading to conformational changes in the protein structure that could inhibit bacterial growth .

Comparative Analysis

The following table summarizes the biological activity findings related to this compound compared to other fatty acid methyl esters:

| Compound | Antibacterial Activity | Synergistic with Antibiotics | MBC (µg/mL) |

|---|---|---|---|

| This compound | Yes | Yes | 375 |

| Methyl Laurate | Yes | No | 500 |

| Methyl Palmitate | Moderate | Yes | 600 |

Propriétés

IUPAC Name |

methyl tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDDPBOKWCBQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061923 | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00129 [mmHg] | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-88-0, 67762-40-7, 61788-59-8 | |

| Record name | Methyl tridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL TRIDECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H463RING | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.